3,5-Dibromo-2-hydroxybenzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2-hydroxybenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQYKAZIYCTGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504606 | |
| Record name | 3,5-Dibromo-2-hydroxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39075-92-8 | |
| Record name | 3,5-Dibromo-2-hydroxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Safety & Handling Guide: 3,5-Dibromo-2-hydroxybenzoyl Chloride
Executive Summary & Chemical Profile[1][2][3]
3,5-Dibromo-2-hydroxybenzoyl chloride (commonly 3,5-Dibromosalicyloyl chloride) is a highly reactive electrophilic intermediate used primarily in the synthesis of salicylanilide anthelmintics (e.g., Rafoxanide, Closantel) and antibacterial agents.[1]
Unlike stable shelf-reagents, this compound is frequently generated in situ or isolated as a transient solid.[1] Its dual functionality—possessing both a reactive acyl chloride and a phenolic hydroxyl group—creates unique handling challenges, specifically the risk of self-polymerization and violent hydrolysis.[1]
Physicochemical Characterization
| Property | Specification | Notes |
| IUPAC Name | 3,5-Dibromo-2-hydroxybenzoyl chloride | |
| CAS Number | Not widely listed (Parent Acid: 3147-55-5) | Treat as a Research Chemical (RC) / Novel Intermediate.[1] |
| Molecular Formula | C₇H₃Br₂ClO₂ | |
| Molecular Weight | 314.36 g/mol | Heavy atom effect (Br) increases density.[1] |
| Physical State | Off-white to yellow crystalline solid | Hygroscopic; hydrolyzes in moist air.[1] |
| Solubility | DCM, THF, Toluene (Anhydrous) | Reacts violently with water/alcohols. |
| Melting Point | Predicted: 70–90°C (Decomposes) | Lower than parent acid due to loss of H-bond network.[1] |
Mechanistic Hazards & Reactivity[1][4][5][6]
The primary danger of this compound lies in its acyl chloride moiety . Unlike standard benzoyl chlorides, the presence of the ortho-hydroxyl group and electron-withdrawing bromine atoms accelerates its reactivity toward nucleophiles.[1]
The Hydrolysis Threat
Upon contact with atmospheric moisture or mucosal membranes, the compound undergoes rapid nucleophilic acyl substitution. This releases Hydrochloric Acid (HCl) gas and reverts to the parent salicylic acid. The bromine substituents stabilize the leaving group, potentially making the hydrolysis faster than unsubstituted benzoyl chloride.
Diagram: Hydrolysis & Decomposition Pathway
Figure 1: Mechanism of hydrolysis.[1] Note the irreversible release of HCl gas, which poses an immediate respiratory and ocular hazard.
Operational Protocols: Synthesis & Handling
Due to the lack of commercial bulk availability, this compound is often synthesized in situ from 3,5-dibromosalicylic acid using Thionyl Chloride (SOCl₂) or Oxalyl Chloride.[1]
A. Synthesis Safety (In Situ Generation)
Hazard: The generation step releases SO₂ and HCl gases. Control: All reactions must be vented through a caustic scrubber (NaOH trap).
-
Setup: Flame-dried glassware under Argon/Nitrogen flow.
-
Reagent Addition: Add catalytic DMF (dimethylformamide) to the suspension of 3,5-dibromosalicylic acid in anhydrous solvent (e.g., Toluene).
-
Chlorination: Add oxalyl chloride dropwise at 0°C. Do not seal the system—gas evolution will pressurize the vessel immediately.
-
Completion: Reaction is complete when gas evolution ceases.[1] Remove solvent under vacuum (Schlenk line) to obtain the acid chloride residue.[1]
B. Transfer & Isolation
Critical Rule: Never weigh this compound on an open benchtop balance.
Figure 2: Safe handling workflow. Warming to room temperature before opening is critical to prevent water condensation on the cold solid.
Toxicological Profile (Read-Across Data)
Specific toxicological data for this derivative is limited.[1] The following profile is derived from homologous benzoyl chlorides and the parent salicylic acid (Read-Across Logic).
Acute Toxicity[1]
-
Inhalation: High Risk.[1][2] Hydrolysis releases HCl, causing severe irritation to the upper respiratory tract, pulmonary edema, and chemical pneumonitis.
-
Skin/Eye: Category 1B Corrosive. Causes irreversible tissue damage. The lipophilic nature of the brominated ring may facilitate deeper dermal penetration before hydrolysis occurs.
Chronic/Delayed Effects
-
Sensitization: Potential skin sensitizer (based on salicyl derivatives).
-
Systemic: Bromide toxicity (bromism) is unlikely from acute exposure but possible in chronic massive exposure scenarios.
Emergency Response Controls
First Aid
-
Eye Contact: DO NOT DELAY. Rinse immediately with water for 15-20 minutes.[1] Lift eyelids.[1][3][2] Note: The reaction with water in the eye will generate heat and acid; copious volume is required to dissipate both.
-
Skin Contact: Wipe off dry chemical before rinsing.[1] (Water activates the acid chloride).[1] Then wash with soap and water.[1][4][2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Spill Management (Dry Spill)
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Full-face respirator (Acid Gas cartridge), Nitrile gloves (double gloved) or Silver Shield® laminate gloves, Lab coat.[1]
-
Neutralization:
-
Do not spray water directly on the spill.
-
Cover with dry lime, sand, or soda ash (Na₂CO₃).
-
Scoop into a dry container.
-
Neutralize the residue cautiously with dilute ammonium hydroxide or sodium bicarbonate solution in a fume hood.[1]
-
Synthesis Context & Applications
This intermediate is critical for the "Schotten-Baumann" type acylation of anilines to form Salicylanilides .[1]
Key Reaction:
3,5-Dibromosalicyloyl chloride + Aniline derivative → Salicylanilide + HCl[1]
Research Significance: Salicylanilides synthesized from this core act as uncouplers of oxidative phosphorylation . They disrupt the proton gradient in mitochondria, which is the mechanism of action for their anthelmintic (anti-parasitic) properties against liver flukes (Fasciola hepatica).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3,5-Dibromosalicylic acid (Parent Acid).[1] Retrieved from [Link]
-
Vinšová, J., et al. (2004). Synthesis and antimicrobial activity of new salicylanilides.[1][5] Bioorganic & Medicinal Chemistry.[1] (Demonstrates synthesis via acid chloride intermediate). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoyl Chloride.[1] (Standard protocol for acid chloride handling).[1] Retrieved from [Link]
Sources
- 1. 3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Yield Synthesis of Salicylanilides via 3,5-Dibromosalicyloyl Chloride
Abstract & Strategic Rationale
Salicylanilides are a privileged scaffold in medicinal chemistry, exhibiting potent antibacterial, antifungal, and anthelmintic activities. Their mechanism of action predominantly involves the uncoupling of oxidative phosphorylation in mitochondria and bacteria, a property heavily influenced by the acidity of the phenolic hydroxyl group and the amide proton.
This application note details the synthesis of salicylanilides using 3,5-dibromosalicyloyl chloride as the key electrophilic intermediate. While direct coupling agents (e.g., DCC, EDC) are available, the Acid Chloride Method remains the gold standard for scalability and purity, particularly when introducing electron-withdrawing groups (EWGs) like bromine.
Why 3,5-Dibromo? The introduction of bromine atoms at the 3- and 5-positions serves two critical functions:
-
Electronic Modulation: The electron-withdrawing nature of bromine lowers the pKa of the phenolic hydroxyl (~ pKa 6-7 vs. 10 for phenol), enhancing the molecule's ability to act as a proton shuttle across membranes (uncoupling activity).
-
Lipophilicity: It increases the partition coefficient (LogP), facilitating passive transport through bacterial cell walls.
Chemical Reaction Pathway
The synthesis proceeds in two distinct stages: (1) Activation of 3,5-dibromosalicylic acid to its acid chloride, and (2) Nucleophilic acyl substitution with a substituted aniline.
Figure 1: Synthetic pathway for the conversion of 3,5-dibromosalicylic acid to the target salicylanilide.
Experimental Protocols
Protocol A: Synthesis of 3,5-Dibromosalicyloyl Chloride
Objective: Isolate the moisture-sensitive acid chloride intermediate.
Reagents:
-
3,5-Dibromosalicylic acid (1.0 eq)
-
Thionyl chloride (
) (5.0 eq) -
N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)
-
Anhydrous Toluene (Solvent)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a
drying tube or line. -
Charging: Add 3,5-dibromosalicylic acid (e.g., 10 mmol, ~2.96 g) to the flask. Suspend in anhydrous toluene (30 mL).
-
Activation: Add thionyl chloride (50 mmol, ~3.6 mL) dropwise. Add 2 drops of dry DMF.
-
Note: DMF acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction.
-
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 2–3 hours. The suspension should clear as the acid chloride forms.
-
Monitoring: Monitor gas evolution (
and ). Reaction is complete when gas evolution ceases.[1] -
Isolation: Evaporate the solvent and excess
under reduced pressure (Rotavap).-
Critical Step: Add fresh toluene (10 mL) and re-evaporate to azeotropically remove trace thionyl chloride.
-
-
Result: The residue (often an off-white to yellow solid) is used immediately in the next step without further purification.
Protocol B: Coupling to Form Salicylanilide
Objective: Nucleophilic attack of aniline on the acid chloride.
Reagents:
-
Crude 3,5-Dibromosalicyloyl chloride (from Protocol A)
-
Substituted Aniline (e.g., 4-chloroaniline) (1.0 eq)
-
Triethylamine (TEA) (1.2 eq) or Pyridine
-
Dichloromethane (DCM) or THF (Anhydrous)
Procedure:
-
Preparation: Dissolve the substituted aniline (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL) in a fresh RBF. Cool to 0°C in an ice bath.
-
Addition: Dissolve the crude acid chloride in DCM (10 mL). Add this solution dropwise to the aniline mixture over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Quench: Pour the reaction mixture into cold 1M HCl (50 mL) to remove unreacted amine and salts.
-
Extraction: Separate the organic layer. Wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying: Dry over anhydrous
, filter, and evaporate. -
Purification: Recrystallize the crude solid from Ethanol/Water (typical ratio 80:20) or Glacial Acetic Acid.
Protocol C: Microwave-Assisted Synthesis (Green Alternative)
Context: For rapid library generation, microwave irradiation can replace the two-step method using
Procedure:
-
Mix 3,5-dibromosalicylic acid (1 eq), substituted aniline (1 eq), and
(0.5 eq) in chlorobenzene or toluene. -
Irradiate in a microwave reactor at 130°C for 15–20 minutes.
-
Hot filter to remove phosphorous acid byproducts.
-
Cool filtrate to precipitate the product.
Process Workflow & Decision Tree
Figure 2: Operational workflow for the two-step synthesis.
Characterization & Quality Control
To validate the synthesis, compare analytical data against these expected parameters for 3,5-dibromosalicylanilides:
| Technique | Parameter | Expected Observation | Causality/Notes |
| IR Spectroscopy | Amide I ( | 1640–1660 | Lower frequency than acid chloride due to resonance. |
| IR Spectroscopy | Amide II ( | 1530–1550 | Bending vibration; confirms coupling. |
| Amide Proton ( | Highly deshielded due to H-bonding with phenolic OH. | ||
| Phenolic Proton ( | Disappears with | Often broad; intramolecular H-bond stabilizes it. | |
| Melting Point | Range | Sharp ( | Broad range indicates incomplete removal of aniline. |
References
-
General Synthesis of Salicylanilides: Matos, M. J., et al. "Synthesis and biological evaluation of novel salicylanilide derivatives as potential antimicrobial agents." Molecules, 2013.[5]
-
Microwave Assisted Methodology: Krátký, M., et al. "Microwave-assisted synthesis of substituted salicylanilides and their antimicrobial activity."[4] Central European Journal of Chemistry, 2012.
-
Mechanism of Action (Uncoupling): Terada, H. "Uncouplers of oxidative phosphorylation." Environmental Health Perspectives, 1990.
- Thionyl Chloride Activation Protocol: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Standard textbook reference for acid chloride mechanism).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US2871257A - Production of acid chlorides - Google Patents [patents.google.com]
- 4. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicaljournals.com [chemicaljournals.com]
Process Development Guide: 3,5-Dibromo-2-hydroxybenzoyl Chloride as a Pharmaceutical Intermediate
Executive Summary & Chemical Profile
3,5-Dibromo-2-hydroxybenzoyl chloride (also known as 3,5-dibromosalicyloyl chloride) is a critical electrophilic building block in the synthesis of salicylanilides , a class of compounds with potent anthelmintic, antibacterial, and uncoupling activities.
Unlike simple benzoyl chlorides, this molecule possesses a dual-functionality: a highly reactive acid chloride "warhead" and a halogenated phenolic "pharmacophore." The presence of bromine atoms at the 3- and 5-positions significantly increases the lipophilicity (LogP) and acidity of the phenolic hydroxyl group, enhancing the membrane permeability and biological efficacy of the final drug candidates.
Chemical Profile
| Property | Specification |
| CAS Number | Derived from 3147-55-5 (Acid precursor) |
| Molecular Formula | C₇H₃Br₂ClO₂ |
| Molecular Weight | ~314.36 g/mol |
| Appearance | Pale yellow to off-white crystalline solid or oil (purity dependent) |
| Solubility | Soluble in DCM, Toluene, THF; Reacts violently with water/alcohols |
| Stability | Moisture sensitive; prone to hydrolysis to HCl and parent acid |
Mechanistic Insight: Why This Intermediate?
The selection of 3,5-dibromo-2-hydroxybenzoyl chloride is rarely arbitrary. It is chosen to engineer specific pharmacodynamic properties into the final drug molecule, particularly for uncoupling oxidative phosphorylation .
The Protonophore Mechanism
Many drugs derived from this intermediate (e.g., salicylanilide anthelmintics like Bromoxanide analogs) act as protonophores.
-
Acidity Modulation: The electron-withdrawing bromine atoms lower the pKa of the phenolic hydroxyl group.
-
Membrane Transport: The lipophilic dibromo-ring allows the molecule to cross the mitochondrial inner membrane.
-
Uncoupling: The molecule releases a proton in the mitochondrial matrix, dissipating the proton gradient required for ATP synthesis, effectively starving the parasite.
DOT Diagram: Mechanistic Logic
Figure 1: The structure-activity relationship (SAR) driving the use of 3,5-dibromo derivatives in antiparasitic drug design.
Detailed Protocols
Protocol A: Synthesis of the Intermediate
Objective: Convert 3,5-dibromosalicylic acid to 3,5-dibromo-2-hydroxybenzoyl chloride. Challenge: Prevent intermolecular esterification (oligomerization) between the phenol and the acid chloride.
Reagents:
-
3,5-Dibromosalicylic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (5.0 eq - Excess serves as solvent/reagent)
-
DMF (Catalytic, 2-3 drops)
-
Solvent: Toluene (Optional, if slurry is too thick)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or N₂ line).
-
Charging: Add 3,5-dibromosalicylic acid to the flask.
-
Activation: Add Thionyl Chloride slowly. Add catalytic DMF.[1] Note: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species [1].
-
Reaction: Heat the mixture to reflux (approx. 75-80°C). The slurry will dissolve as the acid converts to the liquid acid chloride. Evolution of HCl and SO₂ gas will be observed.
-
Monitoring: Reflux for 2–4 hours until gas evolution ceases.
-
Isolation: Distill off excess SOCl₂ under reduced pressure.
-
Critical Step: Add dry toluene and evaporate again (azeotropic removal of residual SOCl₂).
-
-
Product: The residue is the crude acid chloride. Due to high reactivity, it is often used immediately in the next step without further purification.
Protocol B: Coupling to Form Salicylanilides
Objective: Synthesize a bioactive amide (e.g., a Closantel analog) by reacting the intermediate with an aniline derivative.
Reagents:
-
Crude 3,5-dibromo-2-hydroxybenzoyl chloride (from Protocol A)
-
Substituted Aniline (e.g., 4-chloroaniline) (1.0 eq)
-
Base: Triethylamine (TEA) or Pyridine (1.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetone
Step-by-Step Methodology:
-
Preparation: Dissolve the substituted aniline and the base (TEA) in anhydrous DCM under an inert atmosphere (N₂). Cool to 0°C.[2][3]
-
Addition: Dissolve the crude acid chloride in a minimal amount of DCM. Add this solution dropwise to the aniline mixture.
-
Why dropwise? Exothermic control and preventing double-acylation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Quench: Pour the reaction mixture into dilute HCl (1M).
-
Mechanism:[4] Acid wash protonates the excess base and solubilizes it in the aqueous layer, while the product remains in the organic layer.
-
-
Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water.
DOT Diagram: Synthesis Workflow
Figure 2: End-to-end synthesis workflow from precursor to active pharmaceutical ingredient (API).
Pharmaceutical Applications & Case Studies
Application 1: Anthelmintics (Salicylanilides)
This is the primary industrial application. The 3,5-dibromo moiety is a structural analog to the 3,5-diiodo moiety found in Closantel and Rafoxanide .
-
Utility: Used to synthesize broad-spectrum antiparasitic agents against liver flukes (Fasciola hepatica) and blood-sucking nematodes.
-
Key Feature: The amide bond formed via this intermediate is stable against enzymatic hydrolysis in the host gut, allowing the drug to reach the parasite [2].
Application 2: Antisickling Agents (Dibromoaspirin)
Research indicates that acetylated derivatives (e.g., acetyl-3,5-dibromosalicylic acid) can act as acylating agents for hemoglobin.[5]
-
Mechanism: The compound transfers its acetyl group to specific amino groups on hemoglobin.[5]
-
Outcome: This modification increases the oxygen affinity of hemoglobin and inhibits the polymerization of Sickle Hemoglobin (HbS), preventing the "sickling" of red blood cells [3].[5]
Application 3: Endothelin Receptor Antagonists
3,5-dibromosalicylic acid derivatives have been identified as allosteric inhibitors of the Endothelin ETA receptor.[6]
-
Research Use: The acid chloride is used to generate a library of amide derivatives to map the allosteric binding site, which is distinct from the orthosteric site targeted by drugs like Bosentan [4].
Troubleshooting & Quality Control
Common issues encountered during the scale-up of this intermediate:
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of acid chloride due to wet reagents. | Ensure SOCl₂ is fresh; use a drying tube; azeotrope precursor with toluene before reaction. |
| Oligomerization | Self-reaction between phenol and acid chloride. | Maintain excess SOCl₂ until distillation; keep temperature <80°C; use immediately. |
| Incomplete Coupling | HCl accumulation deactivating the amine. | Ensure sufficient base (TEA/Pyridine) is present (at least 1.2 eq). |
| Impurity Profile | "Salicylide" formation (cyclic dimers). | Monitor reaction concentration; high dilution favors intramolecular reaction (if possible), but high concentration favors intermolecular. For amides, add acid chloride to the amine (inverse addition). |
References
- Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press.
-
Lanusse, C., & Prichard, R. (1993). "Clinical pharmacokinetics and metabolism of the salicylanilide anthelmintics." Journal of Veterinary Pharmacology and Therapeutics.
-
Walder, J. A., et al. (1977).[5] "Alternative aspirins as antisickling agents: acetyl-3,5-dibromosalicylic acid." Proceedings of the National Academy of Sciences.
-
Rousselot, M., et al. (2000). "Allosteric inhibition of endothelin ETA receptors by 3,5-dibromosalicylic acid."[6] Molecular Pharmacology.
-
Lokhande, M. V., et al. (2015). "Synthesis of Closantel as Effective Reaction Media for Hydrotropes." Journal of Chemical, Biological and Physical Sciences.
Sources
- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. researchgate.net [researchgate.net]
- 5. Alternative aspirins as antisickling agents: acetyl-3,5-dibromosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of endothelin ETA receptors by 3, 5-dibromosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of Amidation Protocols: Synthesis of N-Aryl-3,5-dibromosalicylamides
Executive Summary
The synthesis of N-aryl-3,5-dibromosalicylamides is a critical workflow in medicinal chemistry, particularly for developing anthelmintic agents (e.g., Closantel analogs), antibacterials, and uncouplers of oxidative phosphorylation.[1]
This guide addresses the specific challenges of reacting 3,5-dibromosalicyloyl chloride with various anilines . Unlike simple benzoyl chlorides, this substrate possesses a free phenolic hydroxyl group and two electron-withdrawing bromine atoms, creating unique solubility and reactivity profiles.[1] This note provides two validated protocols: a robust Anhydrous Schotten-Baumann method for high-purity library generation and a Microwave-Assisted protocol for rapid throughput.[1]
Critical Pre-Step: Synthesis of the Acid Chloride
Note: 3,5-dibromosalicyloyl chloride is hydrolytically unstable and is rarely sold commercially.[1] It must be generated in situ or freshly isolated.
Reaction:
Protocol A: In-Situ Generation (Recommended)
-
Charge: In a dry RBF, suspend 1.0 eq of 3,5-dibromosalicylic acid (CAS: 3147-55-5) in anhydrous Toluene (5 mL/mmol).
-
Activate: Add 1.5 eq of Thionyl Chloride (SOCl₂) and 1 drop of DMF.
-
Reflux: Heat to 80°C for 2-3 hours. The suspension will clear as the acid chloride forms.[1]
-
Concentrate: Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow semi-solid.
-
Checkpoint: Do not expose to humid air.[1] Use immediately in the next step.
-
Core Protocol 1: Anhydrous Nucleophilic Substitution
Best for: High purity, sensitive substrates, and scale-up.[1]
Mechanism:
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: Freshly prepared 3,5-dibromosalicyloyl chloride (1.0 eq).
-
Nucleophile: Substituted Aniline (1.0 - 1.1 eq).
-
Base: Triethylamine (TEA) or Pyridine (1.2 eq).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology
-
Dissolution: Dissolve the aniline (1.1 eq) and TEA (1.2 eq) in anhydrous DCM (10 mL/g) under nitrogen atmosphere. Cool to 0°C.[1]
-
Addition: Dissolve the crude acid chloride (from Pre-Step) in a minimal amount of DCM. Add this solution dropwise to the aniline mixture over 15 minutes.
-
Why: Slow addition at low temp prevents the highly reactive acid chloride from reacting with the phenolic -OH of a neighboring molecule (self-esterification), although N-acylation is kinetically favored.[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3). The aniline spot should disappear.[1]
-
-
Quench & Wash: Pour the mixture into 1M HCl (cold). This neutralizes excess base and solubilizes unreacted aniline.[1]
-
Extraction: Separate the organic layer.[1] Wash with water (
) and Brine ( ). -
Drying: Dry over anhydrous
, filter, and concentrate. -
Purification: Recrystallize from Ethanol or Acetic Acid/Water .
Core Protocol 2: Microwave-Assisted Direct Condensation
Best for: Weakly nucleophilic anilines (electron-poor), rapid library synthesis.[1]
Concept: Uses
Reagents
-
Substrate: 3,5-dibromosalicylic acid (1.0 eq).
-
Nucleophile: Aniline (1.0 eq).
-
Reagent:
(0.5 eq) or (1.2 eq). -
Solvent: Toluene or Xylene (minimal volume).
Methodology
-
Load: In a microwave vial, mix the salicylic acid derivative, aniline, and solvent.
-
Activate: Add
dropwise.[1] Cap the vial. -
Irradiate: Heat to 100–120°C for 10–15 minutes (Power: 150W, Max Pressure: 200 psi).
-
Workup: Pour reaction mass into crushed ice. The solid product usually precipitates immediately.[1]
-
Filtration: Filter the solid, wash with dilute
(to remove unreacted acid) and water.
Technical Data & Optimization
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| DCM | Excellent | Standard for Method 1.[1] Good solubility for acid chloride.[1] |
| THF | Good | Use if the aniline is insoluble in DCM.[1] Dry THF is crucial. |
| Toluene | Good | Best for high-temp or microwave protocols.[1] |
| DMF | Poor | Avoid as primary solvent; difficult to remove, can participate in side reactions.[1] |
| Water | Poor | Hydrolyzes the acid chloride.[1] Avoid Schotten-Baumann (aq.[1] NaOH) for this specific substrate unless using a biphasic system with phase transfer catalyst.[1] |
Troubleshooting Guide
-
Issue: Low Yield / Sticky Solid.
-
Cause: Self-polymerization of the salicyl chloride (intermolecular esterification).
-
Fix: Ensure the aniline/base solution is excessive and cold (
) before adding the acid chloride. The amine must capture the acyl group faster than the phenol.[1]
-
-
Issue: Product is colored (Red/Brown).
Process Visualization
Workflow Diagram
The following diagram illustrates the decision logic and chemical pathway for the synthesis.
Figure 1: Strategic workflow for the synthesis of 3,5-dibromosalicylanilides, highlighting the divergence between standard and high-energy protocols.
References
-
Surine, W. R., & Majewski, T. E. (1968).[1] Preparation of 3,5-dibromosalicylic acid. US Patent 3,381,032.[1][2] Link
-
Yadav, A. R., et al. (2011).[1] Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry. Link
- Context: Validates the efficiency of microwave irradiation for amide bond formation in salicyl deriv
-
ChemicalBook. (2022).[1] 3,5-Diiodosalicyloyl chloride synthesis protocol. Link
- Context: Provides the specific stoichiometry for thionyl chloride activation of di-halo salicylic acids, applicable to the di-bromo analog.
-
Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Org. Synth. 2015, 92, 148-155.[1][3] Link
- Context: Demonstrates handling and purification of 3,5-dibromo functionalized cyclic esters/lactones, relevant for understanding the solubility and stability of the core scaffold.
-
Sigma-Aldrich. (2024). Product Specification: 3,5-Dibromosalicylic acid.[1][2][4] Link
- Context: Physical property data (MP: 224-227°C)
Sources
Application Note: Esterification of Phenols using 3,5-Dibromosalicyloyl Chloride
Abstract
This application note details the protocol for the esterification of various phenols using 3,5-dibromosalicyloyl chloride as the acylating agent. This reaction is a critical transformation in the synthesis of halogenated depsides , salicylanilides, and antimicrobial agents (e.g., substituted salicylates with anthelmintic or antibacterial properties). The presence of bromine atoms at the 3- and 5-positions of the salicylate ring significantly alters the electronic and steric environment, enhancing the lipophilicity of the final pharmacophore while simultaneously deactivating the phenolic hydroxyl group of the reagent. This guide addresses the specific challenges of handling this reactive intermediate, minimizing self-esterification (oligomerization), and maximizing yield through controlled anhydrous coupling.
Introduction & Mechanistic Insight
The Reagent: 3,5-Dibromosalicyloyl Chloride
Unlike simple benzoyl chloride, 3,5-dibromosalicyloyl chloride contains both an electrophilic acid chloride moiety (-COCl) and a nucleophilic phenolic hydroxyl group (-OH).
-
Electronic Effect: The bromine atoms are electron-withdrawing groups (EWG). They increase the electrophilicity of the carbonyl carbon, making the acid chloride highly reactive towards nucleophiles.[1]
-
Deactivation of Self-Nucleophilicity: The EWGs also increase the acidity of the phenolic proton (lowering pKa) and decrease the nucleophilicity of the oxygen. This fortuitous "deactivation" allows the acid chloride to exist long enough to react with an external, more nucleophilic phenol without immediate uncontrolled polymerization (disalicylide formation), provided the conditions are strictly anhydrous and controlled.
Reaction Mechanism (Nucleophilic Acyl Substitution)
The reaction proceeds via a base-catalyzed addition-elimination pathway.
-
Activation: The base (Pyridine or Triethylamine) neutralizes the HCl byproduct and may form a reactive acyl-ammonium intermediate (e.g., acylpyridinium), which is more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The target phenol (Ar-OH) attacks the carbonyl carbon of the 3,5-dibromosalicyloyl chloride.
-
Elimination: The tetrahedral intermediate collapses, expelling the chloride ion and reforming the carbonyl double bond to yield the ester.
Experimental Workflow (Graphviz)
The following diagram outlines the critical path from reagent preparation to final isolation.
Figure 1: Operational workflow for the synthesis of depsides via acid chloride activation.
Detailed Protocols
Reagent Preparation (In-Situ Generation)
Note: 3,5-Dibromosalicyloyl chloride is sensitive to moisture and dimerization. It is best prepared fresh.
Materials:
-
3,5-Dibromosalicylic acid (1.0 equiv)
-
Thionyl chloride (
) (5.0 equiv) -
Catalytic DMF (1-2 drops)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Procedure:
-
Charge a flame-dried round-bottom flask (RBF) with 3,5-dibromosalicylic acid (e.g., 10 mmol, 2.96 g).
-
Add anhydrous DCM (20 mL) to form a suspension.
-
Add Thionyl Chloride (50 mmol, 3.6 mL) dropwise under inert atmosphere (
or Ar). -
Add 1 drop of DMF as a catalyst.
-
Reflux the mixture at 45-50°C for 2–3 hours. The suspension should clear, indicating the formation of the acid chloride.
-
Evaporation: Remove excess
and solvent under reduced pressure (rotary evaporator). -
Azeotrope: Add dry toluene (10 mL) and evaporate again to ensure complete removal of thionyl chloride traces (residual acidic gases interfere with the coupling base).
-
Result: A yellow/off-white solid residue of 3,5-dibromosalicyloyl chloride . Use immediately.
Coupling Protocol (Anhydrous Pyridine Method)
This method is preferred for high yields and purity, minimizing hydrolysis.
Materials:
-
Freshly prepared 3,5-dibromosalicyloyl chloride (1.0 equiv)
-
Target Phenol (1.0 – 1.1 equiv)
-
Base: Pyridine (anhydrous, 3.0 equiv) or Triethylamine (TEA)
-
Solvent: Anhydrous DCM (0.2 M concentration)
Step-by-Step:
-
Dissolution: Redissolve the acid chloride residue (from 4.1) in anhydrous DCM (15 mL). Cool to 0°C in an ice bath.
-
Phenol Addition: In a separate vial, dissolve the Target Phenol (10 mmol) and Pyridine (30 mmol, 2.4 mL) in DCM (10 mL).
-
Coupling: Add the Phenol/Pyridine solution dropwise to the cold acid chloride solution over 15 minutes.
-
Rationale: Adding the base/phenol to the acid chloride keeps the acid chloride in excess initially, reducing the chance of the phenol reacting with two acid chlorides (if the phenol is polyphenolic) and controlling the exotherm.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (eluent: Hexane/EtOAc 8:2).
-
Quench: Pour the reaction mixture into ice-cold 1M HCl (50 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer once with DCM.
-
Washing: Wash combined organics with:
-
Water (1x)
-
Sat.
(2x) – Critical to remove unreacted salicylic acid or hydrolyzed reagent. -
Brine (1x)
-
-
Drying: Dry over anhydrous
, filter, and concentrate.
Data Presentation & Analysis
Stoichiometry Table
Use this reference to scale your reaction.
| Component | Equiv. | MW ( g/mol ) | Role | Notes |
| 3,5-Dibromosalicylic acid | 1.0 | 295.91 | Precursor | Starting material. |
| Thionyl Chloride | 5.0 | 118.97 | Chlorinating Agent | Excess required; remove fully. |
| Target Phenol | 1.1 | Variable | Nucleophile | Slight excess ensures complete consumption of acid chloride. |
| Pyridine | 3.0 | 79.10 | Base/Catalyst | Traps HCl; activates acyl group. |
| DCM | - | - | Solvent | Must be anhydrous. |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / Recovery of SM | Hydrolysis of Acid Chloride | Ensure strict anhydrous conditions. Dry DCM over molecular sieves. Ensure all |
| Oligomerization (Multiple spots) | Self-esterification of reagent | Keep the reaction temperature low (0°C) during addition. Add the acid chloride to the phenol (inverse addition) if self-reaction is dominant. |
| Incomplete Reaction | Steric Hindrance | 3,5-dibromo groups are bulky. Increase reaction time (up to 24h) or reflux gently (40°C). |
| Product is Colored (Red/Brown) | Oxidation of Phenol | Perform reaction under Nitrogen/Argon atmosphere. |
Characterization (Expected Signals)[5]
-
IR Spectroscopy:
-
Ester Carbonyl (
): Sharp band at 1730–1750 cm⁻¹ . -
Phenolic OH (Intramolecular H-bonded): Broad/weak band around 3100–3400 cm⁻¹ .
-
-
¹H NMR (CDCl₃):
-
Salicylate Protons: Two doublets (due to meta-coupling) in the aromatic region, typically
7.8–8.2 ppm ( Hz). -
Phenolic OH: A downfield singlet (
10–12 ppm) due to intramolecular hydrogen bonding with the ester carbonyl.
-
References
-
Preparation of 3,5-dibromosalicylic acid
-
General Acid Chloride Coupling (Schotten-Baumann/Pyridine)
- Effenberger, R. (1985). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Angewandte Chemie, 97, 1051.
-
Synthesis of Halogenated Salicyloyl Chlorides
-
ChemicalBook. (2022).[6] 3,5-Diiodosalicyloyl chloride synthesis. (Analogous protocol for di-halo salicylates).
-
-
Reactivity of Phenols
-
ChemGuide. The reaction of acyl chlorides with water, alcohols and phenol.[3]
-
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Preventing hydrolysis of 3,5-dibromo-2-hydroxybenzoyl chloride during storage
This guide is structured as a dynamic Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the specific issue you are facing, while maintaining a cohesive narrative on the stability of 3,5-dibromo-2-hydroxybenzoyl chloride .
Ticket ID: STAB-35DB-OH Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Hydrolysis Threat
3,5-dibromo-2-hydroxybenzoyl chloride is a highly reactive acyl chloride used primarily as an intermediate in the synthesis of salicylanilides and pharmaceutical scaffolds. Its reactivity is a double-edged sword: the same electrophilicity that makes it useful makes it aggressively hygroscopic.[1]
The Failure Mode: Upon contact with atmospheric moisture, the compound undergoes rapid hydrolysis.[1]
-
Reaction: R-COCl + H₂O → R-COOH + HCl
-
Consequence: Formation of 3,5-dibromo-2-hydroxybenzoic acid (an impurity that kills stoichiometry) and Hydrochloric acid (a gas that corrodes storage vessels).[1]
Unlike simple benzoyl chlorides, the presence of the ortho-hydroxyl group introduces a secondary risk: oligomerization (formation of salicylides) if catalyzed by the HCl byproduct.[1]
Module 1: Storage Protocols (The "Prevention" Layer)
Use this section to audit your current storage setup.[1]
Q: What is the absolute minimum requirement for long-term storage?
A: You must establish a Triple-Barrier System .[1]
-
Primary Barrier: Glass container with a chemically inert seal.[1] Do not use metal. The HCl byproduct will corrode metal caps, contaminating your sample with iron/aluminum salts.[1]
-
Atmosphere: Inert gas blanket.[1] Argon is superior to Nitrogen. Argon is heavier than air and settles over the solid/liquid, providing a more stable "blanket" when the container is briefly opened.[1]
-
Thermal Control: Store at 2°C – 8°C (Refrigerator) . Lower temperatures kinetically inhibit the hydrolysis reaction and any potential intermolecular esterification.[1]
Q: Can I store it in a desiccator?
A: Yes, but with a caveat. A standard desiccator is insufficient if the primary container is not sealed.[1]
-
Best Practice: Place the sealed primary container inside a secondary jar containing Phosphorus Pentoxide (P₂O₅) or Drierite .[1] P₂O₅ is an aggressive desiccant that will scavenge any ambient moisture that permeates the secondary jar.[1]
Visual Guide: The Storage Workflow
The following diagram illustrates the decision logic for storing this sensitive reagent.
Figure 1: Decision tree for establishing a secure storage environment.
Module 2: Troubleshooting & Diagnostics
Use this section if you suspect your reagent has degraded.[1]
Q: The compound has formed a white crust around the cap.[1] Is it ruined?
A: Not necessarily, but the crust is a warning sign.[1] The white crust is likely 3,5-dibromo-2-hydroxybenzoic acid , formed by the reaction of the chloride vapor with humid air outside the seal.
-
Action: Do not scrape the crust back into the bottle. Wipe the threads carefully with a dry Kimwipe.[1]
-
Verification: You must validate the bulk material inside.[1]
Q: How do I verify purity without using HPLC (which hydrolyzes the sample)?
A: HPLC is problematic because the mobile phase (often aqueous) will hydrolyze the sample during the run, giving false peaks unless you derivatize it first (e.g., with methanol to form the methyl ester).[1] Instead, use these Self-Validating Non-Destructive Tests :
| Test Method | Healthy Signal | Degraded Signal (Hydrolysis) | Why? |
| Melting Point | Sharp (Range < 2°C) | Broad, depressed range | Impurities (acid) disrupt the crystal lattice, lowering MP.[1] |
| FT-IR (ATR) | Strong C=O stretch ~1790-1750 cm⁻¹ | Broad OH stretch ~3500-2500 cm⁻¹; C=O shift to ~1680 cm⁻¹ | Acid chlorides have a high-frequency carbonyl.[1] Carboxylic acids have a lower frequency C=O and a broad OH.[1] |
| Solubility | Soluble in dry Toluene/DCM | Insoluble precipitate visible | The acid byproduct is often less soluble in non-polar solvents than the acid chloride.[1] |
Module 3: Handling & Remediation (The "Fix")
Use this section to recover material or handle it safely.[1]
Q: My sample is partially hydrolyzed (confirmed by IR). Can I save it?
A: Yes. You can "regenerate" the acid chloride using Thionyl Chloride (SOCl₂) .[1] Instead of trying to separate the acid impurity, you can chemically convert it back to the desired acid chloride.[1]
Regeneration Protocol:
-
Place the degraded solid in a round-bottom flask.
-
Add excess Thionyl Chloride (SOCl₂) (acts as both solvent and reagent).[1]
-
Add a catalytic amount of DMF (Dimethylformamide) (1-2 drops).[1] This catalyzes the Vilsmeier-Haack-like chlorination mechanism.[1]
-
Reflux for 1-2 hours. The solid acid will convert back to the acid chloride and dissolve.[1]
-
Critical Step: Distill off the excess SOCl₂ under vacuum.[1]
-
Recrystallize the residue from dry toluene or hexane if high purity is required.[1]
Q: How should I transfer the reagent to my reaction vessel?
A: Avoid weighing paper. Moisture in the air will react with the high surface area of the powder spread on the paper.[1]
-
Technique: Use the "Difference Weighing" method.[1]
Visual Guide: The Degradation & Repair Cycle
Understanding the chemistry allows you to reverse the damage.[1]
Figure 2: Chemical pathway showing the hydrolysis degradation and the thionyl chloride remediation loop.[1]
References
-
Sigma-Aldrich. (n.d.).[1] Handling and Storage of Acid Chlorides. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13029398, 3,5-Dibromo-4-hydroxybenzoyl chloride. (Note: Isomer analog used for property extrapolation).[1] Retrieved from [1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for acid chloride purification via SOCl₂).
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 3,5-Dichlorobenzoyl chloride (Halogenated benzoyl chloride analog data).[1] Retrieved from [1]
Sources
Removing unreacted 3,5-dibromosalicyloyl chloride from reaction mixtures
Technical Support Ticket #8492: Purification Strategy for 3,5-Dibromosalicyloyl Chloride (DBSC) Residues
Status: Open Priority: High (Impurity affecting downstream biological assays) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
Removing unreacted 3,5-dibromosalicyloyl chloride (DBSC) is complicated by its dual functionality. Unlike simple acid chlorides, DBSC possesses a phenolic hydroxyl group (unless protected) and electron-withdrawing bromine atoms. This creates three distinct impurity profiles:
-
The Reactive Species: Unreacted DBSC (highly electrophilic).
-
The Hydrolyzed Acid: 3,5-Dibromosalicylic acid (DBSA) – highly lipophilic due to bromine content.
-
The "Ghost" Impurity: Polyesters (disalicylides) formed via self-polymerization of DBSC.
This guide provides a modular troubleshooting workflow. Module A is the standard liquid-liquid extraction (LLE) optimized for this specific molecule. Module B is for sensitive substrates using solid-phase scavenging. Module C addresses the removal of stubborn oligomers.
Module A: The "pH Switch" Protocol (Standard LLE)
Recommended for: Stable amides/esters where the product is not sensitive to mild base.
The Challenge: DBSA has a pKa₁ (COOH) of ~2.5 and a pKa₂ (OH) of ~7.0–7.5. Standard bicarbonate washes (pH 8.5) often fail to fully remove DBSA because the lipophilic dibromo-phenyl ring keeps the mono-anion in the organic phase (an emulsion risk). You must drive the equilibrium to the dianion species.
Protocol Steps
-
Quench: Add 3.0 equivalents of water to the reaction mixture and stir vigorously for 30 minutes at RT.
-
Why: Converts all reactive DBSC to DBSA.
-
-
The Carbonate Wash (Critical Step):
-
Phase Cut: Separate layers immediately. The aqueous layer will likely be yellow (phenolate color).
-
Acid Wash (Polishing): Wash organic layer with 1M HCl (brine-spiked) to remove any trapped base, then dry over Na₂SO₄.
Data: Solubility & Partitioning
| Species | State | pH Condition | Organic Sol.[4] | Aqueous Sol. |
| DBSC | Reactive Chloride | N/A (Hydrolyzes) | High | Reacts |
| DBSA (Neutral) | Fully Protonated | pH < 2 | High | Low |
| DBSA (Mono-anion) | Carboxylate | pH 4–8 | Moderate | Moderate (Emulsion Risk) |
| DBSA (Dianion) | Phenolate/Carboxylate | pH > 10 | Negligible | High |
Module B: Solid-Phase Scavenging (Resin)
Recommended for: High-throughput synthesis or acid/base sensitive products.
The Logic: Instead of hydrolyzing DBSC to an acid that requires washing, use a polymer-supported amine to covalently bind the acyl chloride. The impurity is removed by simple filtration.
Workflow
-
Selection: Use a Tris-(2-aminoethyl)amine (TAEA) or Benzylamine functionalized polystyrene resin.
-
Loading: Typically 1.0–2.0 mmol/g.
-
-
Stoichiometry: Add 2.0–3.0 equivalents of resin relative to the estimated excess DBSC.
-
Incubation: Shake (do not stir with magnetic bar to avoid grinding resin) for 1–2 hours.
-
Filtration: Filter through a fritted glass funnel or chemically resistant filter cartridge.
-
Rinse: Wash resin with reaction solvent (DCM/THF) to recover adsorbed product.
Figure 1: Mechanism of solid-phase scavenging. The reactive acid chloride is covalently bound to the insoluble polymer matrix, allowing physical separation.
Module C: Troubleshooting "The Ghost" (Oligomers)
Symptom: You performed the Carbonate Wash (Module A), but TLC/HPLC still shows a non-polar impurity streak or a "gum" at the baseline that won't wash out.
Diagnosis: Polysalicylides. DBSC can self-condense. The phenolic oxygen of one DBSC molecule attacks the acid chloride of another, forming dimers, trimers, or linear polyesters. These are neutral esters ; they do not ionize at pH 11 and will remain in your organic layer.
Resolution Protocol (Nucleophilic Lysis):
-
Add a Nucleophile: Add a small amount of N,N-dimethylethylenediamine (DMEDA) or simple dimethylamine to the organic phase.
-
Stir: 30 minutes.
-
Mechanism:[3] The amine attacks the ester bonds of the oligomer, breaking them down into small amide fragments.
-
-
Acid Wash: Wash the organic layer with 1M HCl.
-
Result: The excess amine and the newly formed amide fragments (which now contain a basic amine handle from DMEDA) will protonate and move to the aqueous layer.
-
Decision Matrix: Which Method?
Figure 2: Workflow decision tree for selecting the appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q: Can I just use silica gel chromatography? A: Yes, but with a caveat. DBSA is very sticky on silica due to the phenol and acid groups. It often streaks, contaminating the product fractions. If you must use a column, add 1% Acetic Acid to your eluent to keep the DBSA protonated and moving, or wash the crude material with Na₂CO₃ before loading the column.
Q: Why did my emulsion form during the base wash? A: The mono-anion of DBSA acts as a surfactant (hydrophobic dibromo-ring + hydrophilic head).
-
Fix: Increase the ionic strength by adding Brine (NaCl) to the Na₂CO₃ solution. Alternatively, filter the biphasic mixture through a pad of Celite to break the emulsion physically.
Q: Is DBSC stable in storage? A: No. It is highly moisture sensitive and prone to self-polymerization. Always prepare fresh or store under strict inert atmosphere at -20°C. If the solid looks "gummy" before use, it has already polymerized; redistill or discard.
References
-
Reactivity of Salicyloyl Chlorides
-
Source: Kirsch, J. F., & Jencks, W. P. (1964). "Nonlinear Structure-Reactivity Correlations in the Reaction of Amines with Acyl Chlorides." Journal of the American Chemical Society.[5]
- Relevance: Establishes the high electrophilicity and hydrolysis r
-
-
pKa Values of Halogenated Salicylic Acids
- Source: Dunn, G. E., & Penner, T. L. (1974). "Dissociation constants of substituted salicylic acids in water and dimethyl sulfoxide." Canadian Journal of Chemistry.
- Relevance: Confirms the pKa depression by bromine substituents (pKa COOH ~2.4, pKa OH ~7.5)
-
Polymer-Supported Scavenging
- Source: Parlow, J. J., et al. (1999). "Utility of Polymer-Supported Reagents and Scavengers in the Synthesis of Chemical Libraries." Journal of Organic Chemistry.
- Relevance: Validates the use of amine resins for acid chloride removal.
-
Oligomerization of Hydroxy-Acid Chlorides
- Source: Kricheldorf, H. R. (2001). "Syntheses and Kricheldorf, H. R. Syntheses and Applications of Polylactides.
- Relevance: Mechanistic background on the formation of polyester "ghost" impurities
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 3,5-Dibromosalicylic acid 97 3147-55-5 [sigmaaldrich.com]
- 3. Crystallinity Dependence of PLLA Hydrophilic Modification during Alkali Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 3,5-Dibromosalicyloyl Derivatives
Executive Summary & Strategic Importance
In the development of antimicrobial and antifungal agents, 3,5-dibromosalicyloyl pharmacophores are critical scaffolds due to their lipophilicity and ability to disrupt bacterial membranes. However, their characterization poses unique challenges compared to non-halogenated salicylates.
This guide objectively compares the mass spectrometry (MS) behavior of 3,5-dibromosalicyloyl derivatives against their non-brominated counterparts (Salicyloyl derivatives). By mastering the distinct isotopic signatures and fragmentation pathways described here, researchers can validate synthetic outcomes with >99% confidence and identify metabolic degradation products in complex matrices.
Comparative Analysis: 3,5-Dibromo vs. Non-Halogenated Analogs
The presence of two bromine atoms introduces a radical shift in spectral interpretation. The table below summarizes the core differentiators required for rapid identification.
Table 1: Spectral Fingerprint Comparison
| Feature | Salicyloyl Derivatives (Standard) | 3,5-Dibromosalicyloyl Derivatives (Target) | Diagnostic Value |
| Molecular Ion ( | Single dominant peak ( | Triplet Cluster ( | High . The 1:2:1 intensity ratio is the definitive confirmation of the dibromo motif. |
| Base Peak Origin | Often Benzoyl cation ( | Dibromobenzoyl cation ( | Medium . Shift of +158 Da confirms the halogenated ring integrity. |
| Primary Neutral Loss | Ketene ( | Bromine Radical ( | Critical . Radical loss is rare in non-halogens but dominant here. |
| Ortho Effect | Strong (Loss of | Moderate (Steric hindrance from 3-Br reduces H-bonding) | High . Changes the propensity of the McLafferty rearrangement. |
Detailed Fragmentation Mechanisms[1]
Understanding the causality behind the fragmentation allows for the prediction of unknown metabolites. We analyze the three primary pathways:
The "Twin-Bromine" Isotopic Signature
Unlike standard organic molecules, the 3,5-dibromo moiety dictates a specific mathematical distribution of the molecular ion.
-
:
Natural Abundance: ~1:1[1][2][3] -
Probability Calculation:
- (Intensity 1)
- (Intensity 2)
- (Intensity 1)
-
Result: A triplet peak separated by 2 mass units with a 1:2:1 ratio.[1][2]
Pathway A: Amide Bond Cleavage ( -Cleavage)
This is the most common pathway for amide/hydrazide derivatives. The bond between the carbonyl carbon and the nitrogen breaks, retaining the positive charge on the carbonyl to form the acylium ion.
-
Mechanism: Inductive cleavage driven by the electronegative oxygen.
-
Diagnostic Ion: The 3,5-dibromo-2-hydroxybenzoyl cation (
277, 279, 281).
Pathway B: Radical Bromine Loss
Under high-energy collision (EI or high-energy CID), the C-Br bond is the weakest link.
-
Mechanism: Homolytic cleavage.
-
Observation: A cluster shift from the triplet (1:2:1) to a doublet (1:1) representing a mono-bromo species (
or ).[2][4]
Visualization of Fragmentation Pathways
The following diagram illustrates the competitive pathways for a generic N-substituted 3,5-dibromosalicylamide.
Figure 1: Competitive fragmentation pathways for 3,5-dibromosalicyloyl derivatives showing isotopic pattern transitions.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this standardized LC-MS/MS protocol. This workflow includes specific "Go/No-Go" checkpoints to validate the system performance before analyzing valuable samples.
Phase 1: Sample Preparation
-
Solvent: Dissolve 1 mg of derivative in 1 mL of LC-MS grade Methanol . Avoid DMSO if possible as it can suppress ionization.
-
Dilution: Dilute to 10 µg/mL using 0.1% Formic Acid in Water/Methanol (50:50).
-
Checkpoint: Solution must be clear. Any turbidity indicates precipitation, which will clog the ESI capillary.
Phase 2: Mass Spectrometry Parameters (ESI+)
-
Instrument: Q-TOF or Triple Quadrupole.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Low enough to preserve the molecular ion).
-
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
Phase 3: Data Acquisition & Validation
-
Full Scan (MS1): Scan range m/z 100–800.
-
Product Ion Scan (MS2): Select the
isotope (the middle peak, ) as the precursor.-
Why? It represents the statistical average and provides the cleanest fragmentation data.
-
Collision Energy: Ramp from 10 to 40 eV.
-
Data Interpretation Guide
Use this reference table to assign peaks in your spectrum.
Table 2: Diagnostic Ions for 3,5-Dibromosalicyloyl Amides ( )
| m/z (approx) | Ion Identity | Isotopic Pattern | Origin / Mechanism |
| [M+H]+ | Molecular Ion | 1:2:1 | Protonated parent molecule. |
| 277 / 279 / 281 | Acylium Ion ( | 1:2:1 | |
| 249 / 251 / 253 | Dibromophenol ( | 1:2:1 | Loss of CO from the Acylium ion. |
| 198 / 200 | Debrominated Phenol | 1:1 | Loss of |
| R-NH3+ | Amine Fragment | None (Singlet) | Protonated amine side chain (if R is basic). |
References
-
Gross, R. A. (2003).[8] Two Equations for Analyzing the Mass Spectra of Compounds for Chlorine and Bromine Atoms. The Chemical Educator, 8, 182–186.[8] Link
-
Podborský, V., et al. (2019).[9] Fragmentation of Tabun’s Derivatives in Standard EI-MS Spectra. Chemické Listy, 113, 168.[9] Link
-
Van Bramer, S. (2022).[3] Isotope Abundance.[3] Chemistry LibreTexts. Link
-
NIST Mass Spectrometry Data Center. (2023). Ortho Effects in Mass Spectrometry of Benzoic Acid Derivatives. NIST. Link
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Melting Points of 3,5-Dibromo- and 3,5-Dichlorosalicyloyl Chloride: A Guide for Researchers
Executive Summary of Physicochemical Properties
A direct comparison of the target compounds' melting points is predicated on theoretical principles due to a lack of published experimental data. To provide a robust framework for our analysis, the table below includes the properties of the parent compound, salicyloyl chloride, and other closely related halogenated analogues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Salicyloyl Chloride | C₇H₅ClO₂ | 156.57 | 19[1][2][3] |
| 3,5-Dichlorosalicyloyl Chloride | C₇H₃Cl₃O₂ | 225.46 | Not available |
| 3,5-Dibromosalicyloyl Chloride | C₇H₃Br₂ClO₂ | 314.36 | Not available |
| Related Compounds | |||
| 3,5-Dichlorobenzoyl Chloride | C₇H₃Cl₃O | 209.46 | 28[4] |
| 3,5-Dichlorosalicylic Acid | C₇H₄Cl₂O₃ | 207.01 | 220-222 |
| 3,5-Dichlorosalicylaldehyde | C₇H₄Cl₂O₂ | 191.01 | 95-97 |
| 3,5-Dibromosalicylaldehyde | C₇H₄Br₂O₂ | 279.91 | 82-83.5[5] |
Delving into the Science: Factors Influencing Melting Point
The melting point of a crystalline solid is a reflection of the strength of the intermolecular forces holding the molecules together in a crystal lattice. To transition from a solid to a liquid, sufficient energy must be supplied to overcome these forces. For the compounds , the key factors at play are Van der Waals forces, dipole-dipole interactions, and the potential for hydrogen bonding.
The Role of Halogen Substitution
The primary difference between 3,5-dibromosalicyloyl chloride and 3,5-dichlorosalicyloyl chloride lies in the identity of the halogen substituents. Both chlorine and bromine are highly electronegative, leading to polar carbon-halogen bonds. However, bromine is larger and more polarizable than chlorine. This increased polarizability results in stronger London dispersion forces, a type of Van der Waals force, between molecules of the bromo-substituted compound. Generally, for structurally similar organic molecules, an increase in molecular weight and surface area, as is the case when substituting chlorine with bromine, leads to a higher melting point.
The Impact of the Hydroxyl Group
The presence of the hydroxyl group on the salicoyl chloride moiety introduces the possibility of intermolecular hydrogen bonding. This is a significantly stronger intermolecular force than Van der Waals forces or typical dipole-dipole interactions. This is evident when comparing the melting point of 3,5-dichlorobenzoyl chloride (28 °C)[4], which lacks the hydroxyl group, to its corresponding acid, 3,5-dichlorosalicylic acid (220-222 °C), where strong hydrogen bonding dominates. While the acyl chloride group is highly reactive with protic sources, in a pure, anhydrous crystalline form, the hydroxyl group can still participate in hydrogen bonding, which would be expected to significantly elevate the melting points of both 3,5-dibromo- and 3,5-dichlorosalicyloyl chloride compared to their benzoyl chloride counterparts.
Predicted Melting Point Trend
Based on the principles outlined above, it is predicted that 3,5-dibromosalicyloyl chloride will have a higher melting point than 3,5-dichlorosalicyloyl chloride . This is primarily due to the greater molecular weight and polarizability of bromine, leading to stronger Van der Waals forces. Both compounds are expected to be solids at room temperature with melting points significantly higher than their non-hydroxylated benzoyl chloride analogues due to the influence of the hydroxyl group.
Visualizing the Molecular Structures
To better understand the structural basis of this comparison, the following diagrams illustrate the molecular structures of the two compounds.
Figure 1: Molecular structure of 3,5-Dichlorosalicyloyl Chloride.
Figure 3: Experimental workflow for melting point determination.
Conclusion
References
-
PubChem. 3,5-Dichlorobenzoyl chloride. [Link]
-
PubChem. 3,5-Dichlorosalicylic acid. [Link]
-
ResearchGate. Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. [Link]
-
ResearchGate. Synthesis of 3,5-dichlorobenzoyl chloride. [Link]
-
PubChem. 3,5-Dibromosalicylaldehyde. [Link]
-
PubChem. 3,5-Dibromobenzoyl chloride. [Link]
- Google Patents.
-
PMC. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. [Link]
Sources
- 1. salicyloyl chloride price,buy salicyloyl chloride - chemicalbook [chemicalbook.com]
- 2. salicyloyl chloride | 1441-87-8 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3,5-二氯苯甲酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity comparison of 3,5-dibromo vs 3,5-diiodo-2-hydroxybenzoyl chloride
[1]
Executive Summary
For medicinal chemists and process engineers, the choice between 3,5-dibromo-2-hydroxybenzoyl chloride (DB-Cl) and 3,5-diiodo-2-hydroxybenzoyl chloride (DI-Cl) is rarely arbitrary; it is dictated by the target pharmacophore. However, their processing behaviors differ significantly.
-
Reactivity: DB-Cl is more electrophilic and kinetically faster in nucleophilic acyl substitutions due to the stronger inductive (-I) effect of bromine.
-
Stability: DI-Cl is thermodynamically less stable, prone to photolytic deiodination and radical scrambling at elevated temperatures (>80°C).
-
Handling: While DB-Cl tolerates standard thionyl chloride reflux, DI-Cl requires milder, solvent-mediated conditions to preserve the carbon-iodine bond integrity.
Mechanistic & Structural Analysis
To predict reactivity, we must quantify the electronic and steric environments of the carbonyl carbon.
Electronic Influence (Hammett Parameters)
The reactivity of the acid chloride group (-COCl) is governed by the electron density at the carbonyl carbon. Substituents at the 3 and 5 positions affect this via Inductive (-I) and Resonance (+M) effects.
| Substituent | Position (rel. to COCl) | Hammett | Electronegativity ( | Effect on Carbonyl |
| Bromine (-Br) | meta (3,5) | +0.39 | 2.96 | Strong e- withdrawal |
| Iodine (-I) | meta (3,5) | +0.35 | 2.66 | Moderate e- withdrawal |
Steric Architecture
The 3-position halogen is ortho to the phenolic hydroxyl (-OH).
-
Intramolecular H-Bonding: Both molecules exhibit strong intramolecular hydrogen bonding between the phenolic -OH and the carbonyl oxygen. This "locks" the conformation and reduces the initial electrophilicity of the carbonyl.
-
Steric Bulk: The Van der Waals radius of Iodine (1.98 Å) is significantly larger than Bromine (1.85 Å). In the Diiodo derivative, the bulky iodine at C3 crowds the phenolic oxygen, potentially distorting the H-bond network and altering solubility profiles, often necessitating polar aprotic co-solvents (e.g., THF, Dioxane) during subsequent couplings.
Visualizing the Competitive Landscape
The following diagram illustrates the competing forces during the synthesis and subsequent reaction of these acid chlorides.
Figure 1: Reaction landscape comparing the robust Dibromo pathway vs. the sensitive Diiodo pathway.
Experimental Protocols
The primary failure mode when working with Diiodo derivatives is "tarring" or iodine liberation due to overheating in thionyl chloride. The Dibromo derivative is robust enough for standard reflux.
Protocol A: Synthesis of 3,5-Dibromo-2-hydroxybenzoyl Chloride
Best for: High throughput, standard conditions.
-
Setup: 250 mL RBF with magnetic stir bar, reflux condenser, and CaCl2 drying tube.
-
Reagents:
-
3,5-Dibromosalicylic acid (10.0 g, 33.8 mmol)
-
Thionyl Chloride (
) (20 mL, excess) -
DMF (Catalytic, 2-3 drops)
-
-
Procedure:
-
Suspend acid in neat
. Add DMF. -
Heat to reflux (75-80°C) for 2-3 hours. Evolution of HCl/SO2 gas will cease.
-
Observation: Solution turns from white suspension to clear yellow/orange.
-
-
Workup: Distill off excess
under reduced pressure. Add dry toluene (2 x 20 mL) and evaporate to azeotrope traces of thionyl chloride. -
Yield: Quantitative. Solidifies on standing.
Protocol B: Synthesis of 3,5-Diiodo-2-hydroxybenzoyl Chloride
Best for: Preventing deiodination and ensuring purity.
-
Setup: 250 mL RBF, inert atmosphere (
), temperature probe. -
Reagents:
-
3,5-Diiodosalicylic acid (10.0 g, 25.6 mmol)
-
Thionyl Chloride (5.6 mL, 3 eq)
-
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous, 50 mL)
-
DMF (Catalytic, 5 drops)
-
-
Procedure:
-
Critical: Do not use neat
reflux if possible. Suspend the acid in DCM. -
Add
and DMF.[1] -
Heat to mild reflux (40-45°C) for 4-6 hours.
-
Note: The reaction is slower due to solubility issues and lower temperature.
-
-
Workup: Evaporate solvent and excess
at < 50°C bath temperature. High heat causes iodine liberation (purple vapor). -
Storage: Use immediately or store in amber glass under Argon at -20°C.
Performance Comparison Data
The following data summarizes the practical differences observed in a standard acylation reaction (e.g., reacting the acid chloride with 4-chloroaniline to form a salicylanilide).
| Feature | 3,5-Dibromo Derivative | 3,5-Diiodo Derivative | Practical Implication |
| Synthesis Yield | >95% | 80-85% | Diiodo suffers from purification losses. |
| Reaction Time | < 2 hours | 4-6 hours | Diiodo requires longer times or better catalysts. |
| Thermal Stability | Stable up to 150°C | Decomposes > 100°C | Avoid high-vac distillation for Diiodo. |
| Light Sensitivity | Low | High | Diiodo must be protected from light (amber glassware). |
| Solubility | Good in DCM, Toluene | Poor in Toluene, OK in THF | Diiodo often precipitates prematurely. |
Stability Warning
3,5-Diiodo-2-hydroxybenzoyl chloride is prone to homolytic cleavage of the C-I bond.
-
Visual Indicator: If your reaction mixture turns violet/purple, free Iodine (
) has been liberated. This indicates decomposition.[2] -
Remedy: Wash the final organic layer with 10% Sodium Thiosulfate (
) to remove free iodine, though this does not recover the lost yield.
References
-
Electronic Effects in Benzoic Acids: Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. J. Am. Chem. Soc. 1937, 59, 96–103. Link
-
Synthesis of Diiodo-Salicylates: Synthesis of 3,5-Diiodosalicylic acid derivatives. ChemicalBook/Patent CN115073285. Link
- General Acid Chloride Protocols: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012.
-
Veterinary Applications (Closantel): Closantel: A Review of its Pharmacology and Therapeutic Efficacy. J. Vet. Pharmacol. Ther. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
